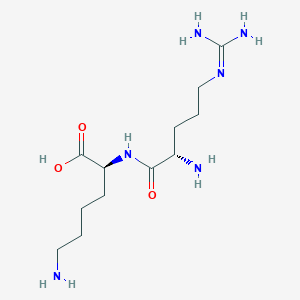

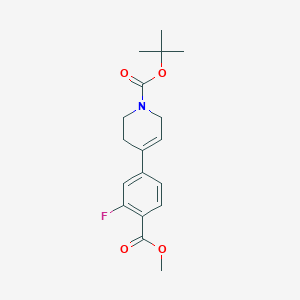

N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide”, such as 4-Hydroxy-2-pyrones, has been a topic of interest in recent years . These compounds are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .Scientific Research Applications

Synthesis and Potential Medical Imaging Applications N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide derivatives have been explored in the context of medical imaging, particularly in positron emission tomography (PET). Gao, Wang, and Zheng (2017) synthesized standards and precursors related to N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide for potential PET agents to image GSK-3 enzyme in Alzheimer's disease. Their study achieved high radiochemical yield and purity, indicating promising applications in neuroimaging (Gao, Wang, & Zheng, 2017).

Applications in Organic Chemistry and Drug Synthesis Research by Tian, Song, Wang, and Liu (2009) explored the use of cyclopropanecarboxylic acid derivatives, closely related to N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide, in organic chemistry. Their study led to the synthesis of new compounds with notable herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Catalytic Applications and Chemical Reactions Singh, Sarbajna, Dutta, Pandey, and Bera (2017) investigated a Ni(II) complex containing pyridyl- and hydroxy-functionalized components for catalytic hydration of nitriles to amides. Their findings suggest potential applications in catalysis, particularly in facilitating nucleophilic water attacks in chemical reactions (Singh, Sarbajna, Dutta, Pandey, & Bera, 2017).

Potential in Antihypertensive Drug Synthesis Bergmann and Gericke (1990) reported on the synthesis and antihypertensive activity of compounds related to N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide. Their research demonstrated the potential for these compounds in developing new potassium channel activators, which could be significant in the field of cardiovascular drug development (Bergmann & Gericke, 1990).

properties

IUPAC Name |

N-(4-oxo-1H-pyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-7-3-4-10-8(5-7)11-9(13)6-1-2-6/h3-6H,1-2H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRRFWBVRDBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxy-2-pyridyl)cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

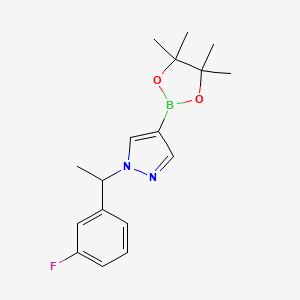

![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)

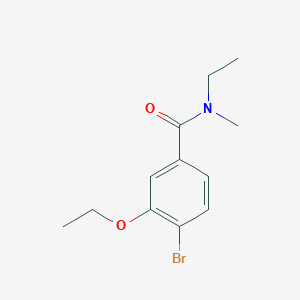

![1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine](/img/structure/B1472532.png)

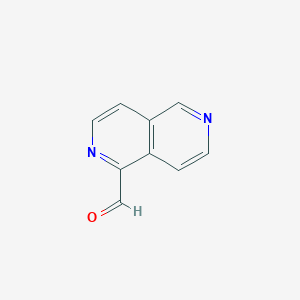

![1-[6-(2,2-Difluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1472533.png)